molecular formula C26H26O6 B12543875 2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy- CAS No. 660816-72-8

2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy-

Cat. No.: B12543875
CAS No.: 660816-72-8
M. Wt: 434.5 g/mol
InChI Key: ISKKLZZKVUBKFD-UHFFFAOYSA-N
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Description

2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- is an organic compound with the molecular formula C26H26O6 It is a derivative of binaphthalene, where six methoxy groups are attached to the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- typically involves the methoxylation of binaphthalene derivatives. One common method is the reaction of 2,2’-binaphthol with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution of the hydroxyl groups with methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Binaphthalene: The parent compound without methoxy groups.

    2,2’-Binaphthol: A derivative with hydroxyl groups instead of methoxy groups.

    2,2’-Binaphthalene-1,1’-dioxide: An oxidized form of binaphthalene.

Uniqueness

2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- is unique due to the presence of six methoxy groups, which significantly alter its chemical and physical properties compared to its analogs.

Properties

CAS No.

660816-72-8

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

1,5,8-trimethoxy-3-(4,5,8-trimethoxynaphthalen-2-yl)naphthalene

InChI

InChI=1S/C26H26O6/c1-27-19-7-9-21(29-3)25-17(19)11-15(13-23(25)31-5)16-12-18-20(28-2)8-10-22(30-4)26(18)24(14-16)32-6/h7-14H,1-6H3

InChI Key

ISKKLZZKVUBKFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)C3=CC4=C(C=CC(=C4C(=C3)OC)OC)OC

Origin of Product

United States

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